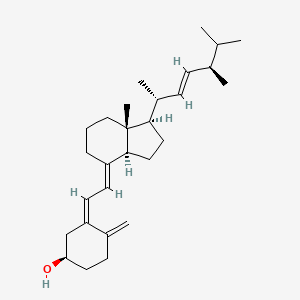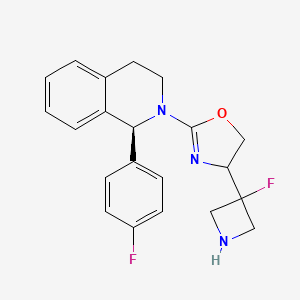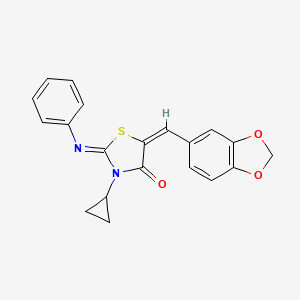
Glycation-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycation-IN-1 is a compound known for its potent inhibitory effects on glycation reactions. Glycation is a non-enzymatic process where reducing sugars react with amino groups in proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various chronic diseases, including diabetes, cardiovascular diseases, and neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycation-IN-1 involves the reaction of specific amino acids with reducing sugars under controlled conditions. The process typically requires a physiological temperature or higher, depending on the optimized protocol. Factors such as pH, temperature, and the presence of catalysts or inhibitors are adjusted to enhance the yield and properties of the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the reaction. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glycation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its inhibitory effects on glycation processes .
Common Reagents and Conditions: The common reagents used in these reactions include reducing sugars like glucose and fructose, amino acids, and catalysts such as metal ions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are stable compounds that inhibit the formation of AGEs. These products are characterized by their ability to bind to the receptor for advanced glycation end products (RAGE), thereby preventing the downstream effects of glycation .
Wissenschaftliche Forschungsanwendungen
Glycation-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of AGEs.
Biology: In biological research, this compound is employed to investigate the effects of glycation on cellular functions and the development of diseases.
Medicine: this compound is being explored for its potential therapeutic applications in treating chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
Glycation-IN-1 exerts its effects by inhibiting the initial, intermediate, and final stages of glycation reactions. It binds to the reactive carbonyl groups of reducing sugars, preventing them from reacting with amino groups in proteins, lipids, or nucleic acids. This inhibition reduces the formation of AGEs and their subsequent binding to RAGE, thereby mitigating the downstream effects such as oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Aminoguanidine: Known for its ability to inhibit the formation of AGEs by reacting with carbonyl groups.
Pyridoxamine: Another compound that inhibits glycation by scavenging reactive carbonyl intermediates.
Uniqueness of Glycation-IN-1: this compound stands out due to its comprehensive inhibitory effects on all stages of glycation reactions. Unlike other compounds that target specific stages, this compound provides a broader spectrum of inhibition, making it more effective in preventing the formation of AGEs and their associated pathological effects .
Eigenschaften
Molekularformel |
C20H16N2O3S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N2O3S/c23-19-18(11-13-6-9-16-17(10-13)25-12-24-16)26-20(22(19)15-7-8-15)21-14-4-2-1-3-5-14/h1-6,9-11,15H,7-8,12H2/b18-11+,21-20? |
InChI-Schlüssel |
MGCBQOPMKDYRNL-VOBJICJNSA-N |
Isomerische SMILES |
C1CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=NC5=CC=CC=C5 |
Kanonische SMILES |
C1CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
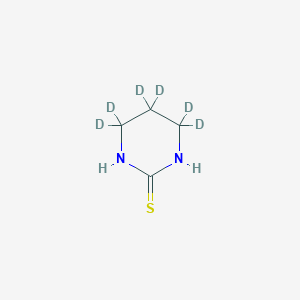
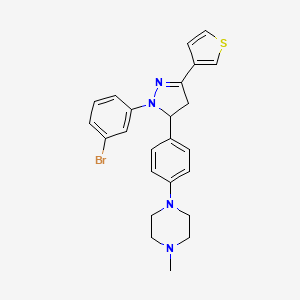
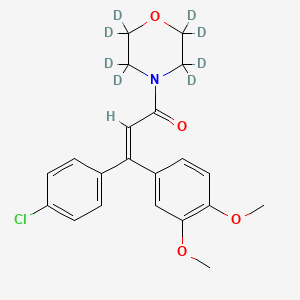

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

